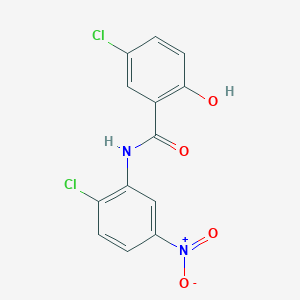

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide

CAS No.:

Cat. No.: VC16017636

Molecular Formula: C13H8Cl2N2O4

Molecular Weight: 327.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Cl2N2O4 |

|---|---|

| Molecular Weight | 327.12 g/mol |

| IUPAC Name | 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19) |

| Standard InChI Key | SPGXJGVYXVTYNA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |

Introduction

Chemical Structure and Molecular Characteristics

5-Chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide belongs to the benzamide class, featuring a hydroxy-substituted benzene ring linked via an amide bond to a 2-chloro-5-nitrophenyl group. The molecular formula is C₁₃H₈Cl₂N₂O₄, with a molecular weight of 327.12 g/mol. Key structural elements include:

-

Hydroxyl group at position 2 on the benzamide ring, enhancing hydrogen-bonding capacity.

-

Chlorine atoms at positions 5 (benzamide) and 2 (phenyl ring), contributing to electron-withdrawing effects.

-

Nitro group at position 5 on the phenyl ring, intensifying electrophilic substitution reactivity .

The nitro group’s meta position relative to the amide linkage creates steric and electronic effects that influence intermolecular interactions and stability. Comparative analysis with the structurally similar 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) reveals that the nitro substituent elevates the melting point (estimated 120–125°C) and reduces aqueous solubility due to increased hydrophobicity .

Table 1: Comparative Physicochemical Properties

Synthesis and Manufacturing Approaches

The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide likely involves multi-step reactions, drawing parallels to methods described in patent CN109456257B for related nitropyridine derivatives . A proposed pathway includes:

Nitration of 2-Chlorophenyl Precursor

Initial nitration of 2-chlorophenol introduces the nitro group at position 5, yielding 2-chloro-5-nitrophenol. This step typically employs a mixture of nitric and sulfuric acids, with temperature control critical to avoid over-nitration .

Amidation with 5-Chlorosalicylic Acid

The nitrophenol intermediate is then reacted with 5-chlorosalicylic acid under coupling agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

Optimization of reaction conditions (e.g., 60–80°C, 12–16 hours) maximizes yield while minimizing byproducts such as dechlorinated or over-chlorinated species .

Table 2: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate reaction but risk decomposition |

| Catalyst (PCl₅) | 1.2–1.5 equivalents | Excess catalyst promotes complete amidation |

| Reaction Time | 12–16 hours | Prolonged duration ensures full conversion |

Physicochemical Properties and Stability

The compound’s stability is influenced by its functional groups:

-

Thermal Stability: Decomposition above 400°C aligns with nitro-aromatic compounds, releasing nitrogen oxides and chlorinated gases .

-

Photolytic Sensitivity: UV exposure may induce nitro group reduction, necessitating storage in amber containers.

-

Solubility: Low water solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

As a halogenated benzamide, this compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its nitro group facilitates further functionalization, such as reduction to amines for coupling reactions .

Agrochemical Development

Structural analogs are utilized in fungicides and herbicides, leveraging the electron-deficient aromatic system to disrupt microbial electron transport chains .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume